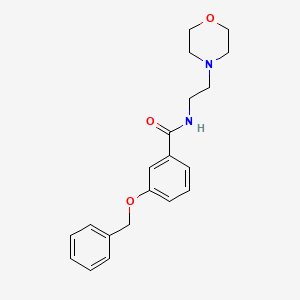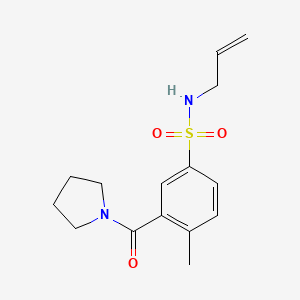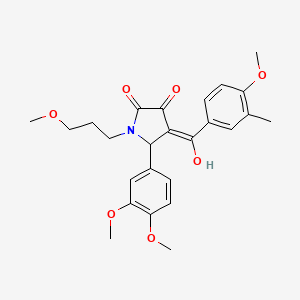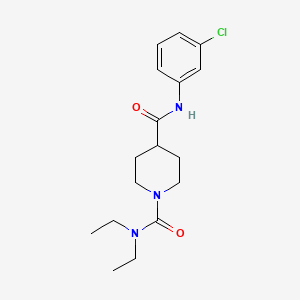
N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides It features a morpholine ring, which is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide typically involves the reaction of 3-phenylmethoxybenzoic acid with 2-(morpholin-4-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for reagent addition and temperature control can further streamline the production process.
化学反応の分析
Types of Reactions: N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
- Oxidation products include N-oxide derivatives.
- Reduction products include secondary amines.
- Substitution products depend on the nucleophile used.
科学的研究の応用
N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth.
類似化合物との比較
N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide can be compared with other similar compounds such as:
- N-(2-morpholin-4-ylethyl)-2-phenylmethoxybenzamide
- N-(2-morpholin-4-ylethyl)-4-phenylmethoxybenzamide
- N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzoate
These compounds share similar structural features but differ in the position of the substituents on the benzene ring. The unique positioning of the substituents in this compound contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-20(21-9-10-22-11-13-24-14-12-22)18-7-4-8-19(15-18)25-16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPNOAXGHJQYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5360652.png)

![N-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethylglycine](/img/structure/B5360662.png)
![1-[6-(3,4-DIMETHOXYPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5360667.png)
![N-(2-fluorophenyl)-2-[[4-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5360672.png)


![1-benzoyl-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5360690.png)
![{(1S)-1-benzyl-1-methyl-2-oxo-2-[4-(4-thiomorpholinyl)-1-piperidinyl]ethyl}amine dihydrochloride](/img/structure/B5360697.png)

![ethyl 4-(4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate](/img/structure/B5360706.png)
![N-allyl-N'-(3-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5360711.png)

![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B5360725.png)
